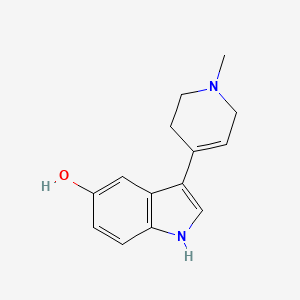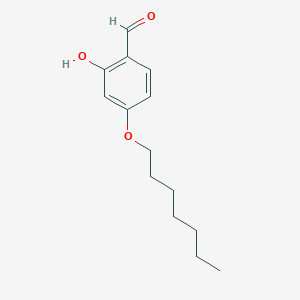
Methyl 4-((2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)carbamoyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-((2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)carbamoyl)benzoate is a complex organic compound that features a piperazine ring, a methoxyphenyl group, and a benzoate ester. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in targeting alpha1-adrenergic receptors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)carbamoyl)benzoate typically involves multiple steps. One common method includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 2-methoxyphenylamine with ethyl chloroformate to form an intermediate, which is then reacted with piperazine to yield the desired piperazine derivative.
Carbamoylation: The piperazine derivative is then subjected to carbamoylation using ethyl chloroformate and a suitable base, such as triethylamine, to form the carbamoyl intermediate.
Esterification: Finally, the carbamoyl intermediate is esterified with methyl 4-aminobenzoate under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-((2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)carbamoyl)benzoate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.
Reduction: The carbamoyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 4-((2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)carbamoyl)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological receptors, particularly alpha1-adrenergic receptors.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The compound exerts its effects primarily through its interaction with alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors that mediate various physiological responses, including vasoconstriction and smooth muscle contraction. The compound acts as an antagonist, blocking the action of endogenous catecholamines such as noradrenaline and epinephrine, thereby reducing blood pressure and alleviating symptoms of related conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trazodone: An antidepressant that also targets alpha1-adrenergic receptors.
Naftopidil: Used to treat benign prostate hyperplasia by blocking alpha1-adrenergic receptors.
Urapidil: An antihypertensive agent that acts on alpha1-adrenergic receptors.
Uniqueness
Methyl 4-((2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)carbamoyl)benzoate is unique due to its specific structural features, such as the methoxyphenyl group and the benzoate ester, which contribute to its distinct pharmacokinetic and pharmacodynamic properties. These features may enhance its binding affinity and selectivity for alpha1-adrenergic receptors compared to other similar compounds .
Eigenschaften
CAS-Nummer |
700797-69-9 |
|---|---|
Molekularformel |
C22H27N3O4 |
Molekulargewicht |
397.5 g/mol |
IUPAC-Name |
methyl 4-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethylcarbamoyl]benzoate |
InChI |
InChI=1S/C22H27N3O4/c1-28-20-6-4-3-5-19(20)25-15-13-24(14-16-25)12-11-23-21(26)17-7-9-18(10-8-17)22(27)29-2/h3-10H,11-16H2,1-2H3,(H,23,26) |
InChI-Schlüssel |
JJHYWLDTRVMDDX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C3=CC=C(C=C3)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N5,N9-Diphenyl-N5,N9-di-m-tolylspiro[benzo[c]fluorene-7,9'-fluorene]-5,9-diamine](/img/structure/B14138949.png)










stannane](/img/structure/B14139028.png)


